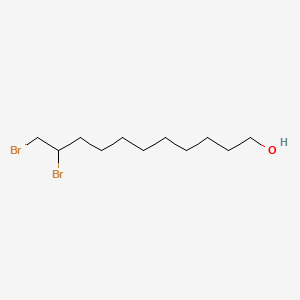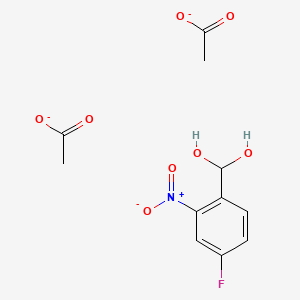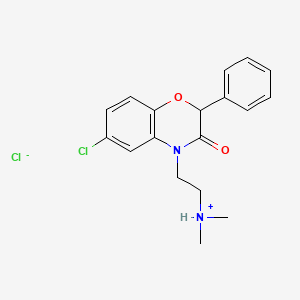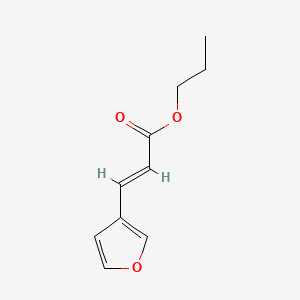
Propyl 3-(3-furyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3-(3-furyl)acrylate is an organic compound with the molecular formula C10H12O3. It is a derivative of acrylic acid and contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propyl 3-(3-furyl)acrylate can be synthesized through the reaction of 3-furyl acrylate with propyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Propyl 3-(3-furyl)acrylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can produce a variety of substituted furan derivatives.
Applications De Recherche Scientifique
Propyl 3-(3-furyl)acrylate is used in various scientific research applications due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it serves as a building block in the preparation of complex organic molecules used in drug discovery and development.
Mécanisme D'action
The mechanism by which Propyl 3-(3-furyl)acrylate exerts its effects depends on the specific application. In pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Propyl 3-(3-furyl)acrylate is similar to other acrylic acid derivatives and furan-containing compounds. its unique combination of a furan ring and a propyl group sets it apart from other compounds in terms of reactivity and application potential. Some similar compounds include:
Methyl 3-(3-furyl)acrylate
Ethyl 3-(3-furyl)acrylate
Butyl 3-(3-furyl)acrylate
These compounds share structural similarities but differ in their alkyl chain length, which can influence their chemical properties and applications.
Propriétés
Numéro CAS |
6938-33-6 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
propyl (E)-3-(furan-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-6-13-10(11)4-3-9-5-7-12-8-9/h3-5,7-8H,2,6H2,1H3/b4-3+ |
Clé InChI |
NKJKUMDOQWJRSH-ONEGZZNKSA-N |
SMILES isomérique |
CCCOC(=O)/C=C/C1=COC=C1 |
SMILES canonique |
CCCOC(=O)C=CC1=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


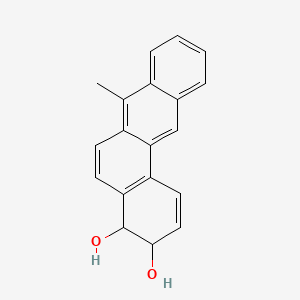
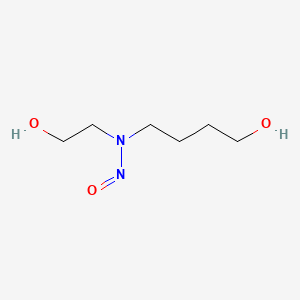
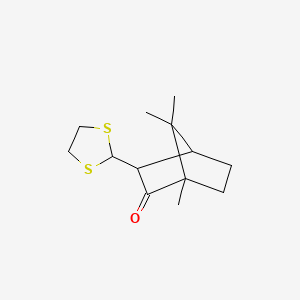
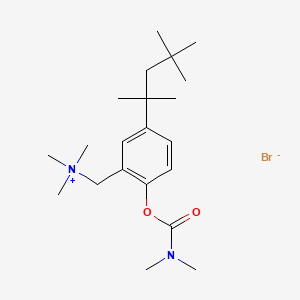
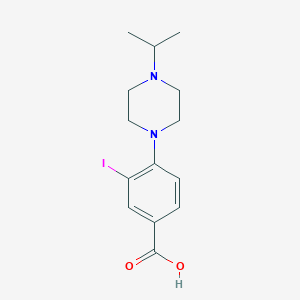
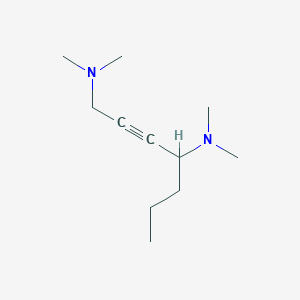
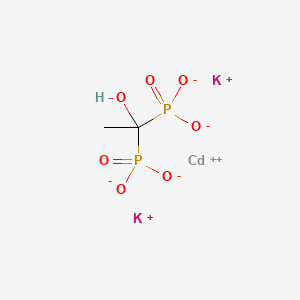
![2,7-Naphthalenedisulfonic acid, 4-[[2-amino-4-hydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]-3-[(4-nitrophenyl)azo]phenyl]azo]-5-hydroxy-](/img/structure/B15346295.png)
![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)vinyl]-1H-imidazolium nitrate](/img/structure/B15346302.png)
![Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide](/img/structure/B15346315.png)
![2,4-Bis[(dimethylamino)methyl]phenol](/img/structure/B15346323.png)
